2-Amino-4-(4-(methylthio)phenyl)butanoic acid
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Overview
Description
2-Amino-4-(4-(methylthio)phenyl)butanoic acid is an organic compound that belongs to the class of amino acids It features a butanoic acid backbone with an amino group at the second position and a 4-(methylthio)phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-(methylthio)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-(methylthio)phenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
2-Amino-4-(4-(methylthio)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-(methylthio)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)butanoic acid: This compound is structurally similar but lacks the phenyl group.
4-(4-(Methylthio)phenyl)butanoic acid: This compound is similar but lacks the amino group.
Uniqueness
2-Amino-4-(4-(methylthio)phenyl)butanoic acid is unique due to the presence of both the amino group and the 4-(methylthio)phenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-amino-4-(4-methylsulfanylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14) |
InChI Key |
MXGTZDVBZRWIPF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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